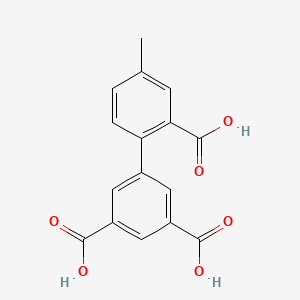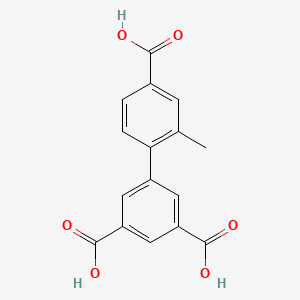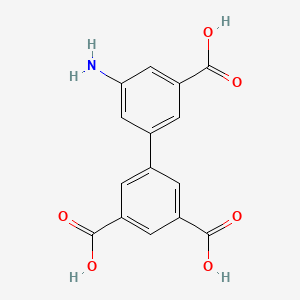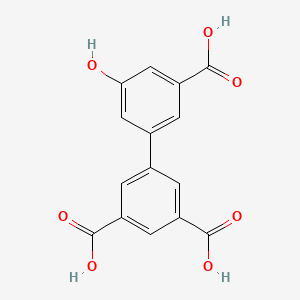
2-(3,5-Dicarboxyphenyl)-5-methylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dicarboxyphenyl)-5-methylbenzoic acid, more commonly referred to as 2,5-DMB, is a dicarboxylic acid derivative of 5-methylbenzoic acid. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. 2,5-DMB has a wide range of applications in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail.
科学研究应用
2,5-DMB has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in the synthesis of polymers, and it has been used as a substrate for the enzymatic synthesis of various compounds. Additionally, 2,5-DMB has been used in the study of enzyme kinetics and the study of protein-protein interactions.
作用机制
2,5-DMB is an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. By inhibiting tyrosinase, 2,5-DMB can reduce the production of melanin, which is responsible for skin pigmentation. In addition, 2,5-DMB has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential applications in cancer therapy.
Biochemical and Physiological Effects
2,5-DMB has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of melanin, as mentioned above, and it has also been found to inhibit the growth of cancer cells in vitro. Additionally, 2,5-DMB has been found to have antioxidant and anti-inflammatory effects, and it has been found to have potential applications in the treatment of diabetes and obesity.
实验室实验的优点和局限性
2,5-DMB has several advantages for use in lab experiments. It is relatively stable and easy to synthesize, and it is relatively non-toxic. Additionally, it is relatively inexpensive and can be used in a variety of applications. However, 2,5-DMB does have some limitations. For example, it is not very soluble in water, so it must be dissolved in an organic solvent before it can be used in experiments. Additionally, it is not very stable in the presence of light or heat, so it must be stored in a cool, dark place.
未来方向
The potential applications of 2,5-DMB are still being explored, and there are many potential future directions for research. For example, 2,5-DMB could be further studied for its potential applications in cancer therapy. Additionally, 2,5-DMB could be studied for its potential applications in the treatment of diabetes and obesity. Furthermore, 2,5-DMB could be studied for its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, 2,5-DMB could be studied for its potential applications in the study of enzyme kinetics and the study of protein-protein interactions.
合成方法
2,5-DMB can be synthesized in a two-step process, beginning with the reaction of 5-methylbenzoic acid with acetic anhydride and pyridine to form 2-acetoxy-3,5-dicarboxyphenyl-5-methylbenzoic acid. This intermediate is then hydrolyzed with aqueous sodium hydroxide to yield 2,5-DMB. This method is simple and efficient, and it is the most widely used method for the synthesis of 2,5-DMB.
属性
IUPAC Name |
5-(2-carboxy-4-methylphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-8-2-3-12(13(4-8)16(21)22)9-5-10(14(17)18)7-11(6-9)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEBTLRYQCNEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691874 |
Source


|
| Record name | 4-Methyl[1,1'-biphenyl]-2,3',5'-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dicarboxyphenyl)-5-methylbenzoic acid | |
CAS RN |
1261916-62-4 |
Source


|
| Record name | 4-Methyl[1,1'-biphenyl]-2,3',5'-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














